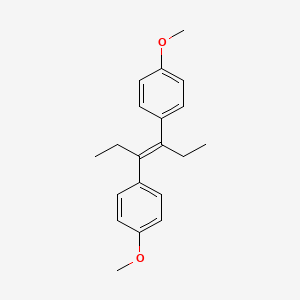

Diethylstilbestrol dimethyl ether

Übersicht

Beschreibung

Diethylstilbestrol dimethyl ether is a chemical compound with the linear formula C20H24O2 . It has a CAS number of 7773-34-4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of dimethyl ether (DME) involves two different catalyst functions in the same reactor: methanol (MeOH) synthesis and dehydration to DME . These functions can be mixed in hybrid pellets, located on separated pellets, or coupled in core@shell-engineered pellets . A one-dimensional mathematical model of a fixed bed reactor was developed for DME synthesis at pilot-scale . The reaction rate, heat, and mass transfer equations were correlated with the effectiveness factor .Molecular Structure Analysis

The empirical formula of Diethylstilbestrol dimethyl ether is C20H24O2 . Its molecular weight is 296.40 .Chemical Reactions Analysis

The synthesis of DME from syngas is an exothermic process . The reaction rate, heat, and mass transfer equations were correlated with the effectiveness factor . The simulation results, including the temperature profile, CO conversion, DME selectivity, and DME yield of the outlet, were validated with experimental data .Physical And Chemical Properties Analysis

Diethylstilbestrol dimethyl ether has a molecular weight of 296.40 . It is practically insoluble in water and soluble in alcohol, ether, chloroform, fatty oils, dilute hydroxides, acetone, dioxane, ethyl acetate, methanol, and vegetable oils .Wissenschaftliche Forschungsanwendungen

Hormonal Therapy in Delayed Female Puberty

Dimestrol has been utilized in clinical settings to manage cases of delayed female puberty. It acts by inducing the development of female secondary sexual characteristics, thereby addressing the hormonal imbalance that causes delayed puberty .

Treatment of Hypogonadism

In individuals with hypogonadism, where the sex glands produce little or no hormones, Dimestrol serves as a hormonal replacement therapy. It supplements the body’s estrogen levels, which are crucial for maintaining sexual and reproductive health .

Management of Menopausal and Postmenopausal Symptoms

Dimestrol is known to alleviate symptoms associated with menopause and postmenopause, such as hot flashes, vaginal dryness, and osteoporosis. By mimicking the action of estrogen, it helps in reducing these discomforts .

Prostate Cancer Treatment

Dimestrol has been used in the treatment of prostate cancer due to its estrogenic properties. Estrogen therapy can slow the growth of prostate cancer cells and is considered a treatment option, especially in advanced cases .

Analytical Method Development in Pharmaceuticals

In the pharmaceutical industry, Dimestrol can be used for analytical method development and validation. It plays a role in the Quality Control (QC) application for Abbreviated New Drug Applications (ANDA) or during the commercial production of Diethylstilbestrol .

Veterinary Applications

Historically, compounds like Dimestrol were used for livestock growth promotion and to treat canine incontinence. However, due to its recognized carcinogenic properties, its use in these applications has been greatly reduced or eliminated .

Educational Tool in Pharmacology and Toxicology

Dimestrol serves as an important case study in pharmacology and toxicology education, highlighting the consequences of endocrine disruption and the importance of rigorous drug safety evaluation.

Each of these applications demonstrates the diverse roles that Dimestrol has played in scientific research and clinical practice. It’s important to note that while Dimestrol has had various uses, its application is now limited due to the recognition of its potential adverse effects, including carcinogenic risks .

Wirkmechanismus

Dimestrol, also known as Synthila or Diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

Dimestrol’s primary targets are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, metabolism, bone density, and cell growth .

Mode of Action

Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of biochemical reactions that lead to the transcription of specific genes and the synthesis of specific proteins . The effect of estrogen binding to their receptors causes downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dimestrol to estrogen receptors triggers a cascade of biochemical reactions that affect various pathways. These include the synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . These proteins play a crucial role in the transport of hormones in the blood and the regulation of their bioavailability .

Pharmacokinetics

It is known that dimestrol has a long duration of action of 6 weeks when given by intramuscular injection . This suggests that Dimestrol may have good bioavailability and a slow rate of metabolism and excretion, allowing it to exert its effects over a prolonged period.

Safety and Hazards

Zukünftige Richtungen

The DME/CO2 storage cycle is especially promising for point-to-point transport of renewable hydrogen over long distances . This technology has been neglected so far, as DME has been mostly discussed as a fuel substitute for internal combustion engines while the back transport of CO2 has not been considered in this context .

Eigenschaften

IUPAC Name |

1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860026 | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130-79-0, 7773-34-4 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4'-(1,2-diethylethylene)dianisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

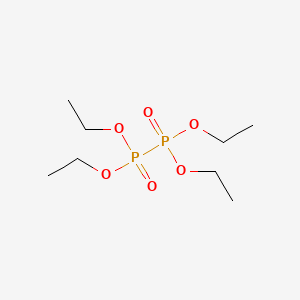

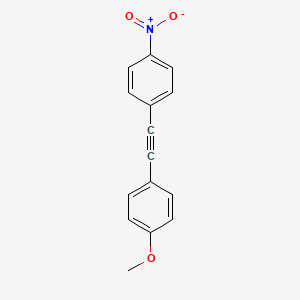

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)